1-Chloro-4-(prop-2-ynyloxy)phthalazine
Description
1-Chloro-4-(prop-2-ynyloxy)phthalazine is a phthalazine derivative featuring a chlorine atom at position 1 and a prop-2-ynyloxy (propargyloxy) group at position 2. Phthalazines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties .
Properties
CAS No. |
1217471-98-1 |
|---|---|
Molecular Formula |
C11H7ClN2O |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
1-chloro-4-prop-2-ynoxyphthalazine |
InChI |
InChI=1S/C11H7ClN2O/c1-2-7-15-11-9-6-4-3-5-8(9)10(12)13-14-11/h1,3-6H,7H2 |
InChI Key |
SBJSMKRDHUPWSL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability and binding to biological targets like VEGFR-2 . Alkynyl ethers (as in the target compound) may similarly modulate electronic properties for improved pharmacokinetics.
- Synthetic Flexibility : The chlorine atom at position 1 allows versatile functionalization via nucleophilic substitution, enabling the introduction of amines, ureas, or thioureas .
Pharmacological and Functional Comparisons
Anticancer Activity
- 1-Chloro-4-(4-phenoxyphenyl)phthalazine Derivatives: Exhibited potent cytotoxicity (IC₅₀ values <10 µM) against human liver cancer cell lines, outperforming cisplatin in some cases .
- 1-Chloro-4-(aryl sulfanyl methyl)phthalazines : Compounds with 3,4-difluoro-phenylthiomethyl groups showed enhanced cytotoxicity due to improved membrane permeability .
Enzyme Inhibition
Physicochemical Properties
Research Findings and Data Tables
Table 1: Cytotoxicity of Selected Phthalazine Derivatives
Preparation Methods
Substitution of Chloro Precursors
A foundational approach involves substituting a chloro group at the 1-position of phthalazine with a propargyloxy moiety. This method leverages the reactivity of halogenated phthalazines in nucleophilic aromatic substitution (NAS). For instance, 1-chloro-4-hydroxyphthalazine serves as a critical intermediate. Treatment with propargyl bromide in anhydrous dimethylformamide (DMF) under reflux with potassium carbonate (K₂CO₃) facilitates O-propargylation at the 4-position.
Reaction Conditions :
This method prioritizes regioselectivity, as the electron-withdrawing chloro group at position 1 directs substitution to the 4-position.
O-Propargylation of Hydroxyphthalazinone
Synthesis of 4-Hydroxyphthalazin-1(2H)-one
The precursor 4-hydroxyphthalazin-1(2H)-one is synthesized via cyclization of substituted diketones. For example, ethyl 2-(2-hydroxybenzoyl)acetate undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux.
Cyclization Protocol :
Propargylation of the Hydroxy Group
The hydroxy group at position 4 is propargylated using propargyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). This step is critical for introducing the prop-2-ynyloxy moiety.
Optimized Propargylation :
-
Propargyl bromide: 1.5 equiv
-
Base: K₂CO₃ (3.0 equiv)
-
Catalyst: TBAB (0.1 equiv)
-
Solvent: Acetonitrile
-
Temperature: 60°C, 8 hours
Chlorination via Phosphorus Oxychloride (POCl₃)
Conversion of Phthalazinone to Chlorophthalazine
The ketone group at position 1 of 4-propargyloxyphthalazin-1(2H)-one is replaced with chlorine using POCl₃. This reaction proceeds via nucleophilic attack, forming the final product 1-chloro-4-(prop-2-ynyloxy)phthalazine .
Chlorination Protocol :
-
Reagent: POCl₃ (5.0 equiv)
-
Catalyst: N,N-dimethylformamide (DMF, 0.2 equiv)
-
Temperature: 110°C, 4 hours
-
Workup: Quenching with ice-water, extraction with dichloromethane
Alternative Synthetic Routes
Gold-Catalyzed Cyclization
Recent advances employ gold(I) catalysts to construct the phthalazine core. Starting from O-propargylated aldehydes, intramolecular cyclization forms the heterocyclic skeleton. For example, AuCl₃ (5 mol%) in dichloroethane at 80°C induces cyclization with 85% efficiency.
Hydrazine-Mediated Cyclocondensation
Hydrazine derivatives react with diketones to form phthalazine intermediates. Substituted 1,2-diketones (e.g., 2-chloro-1-(prop-2-ynyloxy)benzene-1,2-dione) cyclize with hydrazine hydrate, yielding the target compound in one pot.
One-Pot Reaction :
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Propargyl bromide, K₂CO₃ | 70–75% | High regioselectivity | Requires pre-functionalized precursor |
| POCl₃ Chlorination | POCl₃, DMF | 78% | Efficient ketone conversion | Harsh conditions, toxicity |
| Gold Catalysis | AuCl₃ | 85% | Mild conditions, high atom economy | Cost of catalysts |
| One-Pot Cyclization | Hydrazine hydrate | 65% | Simplified workflow | Moderate yield |
Q & A
Basic: What are the standard synthetic routes for preparing 1-Chloro-4-(prop-2-ynyloxy)phthalazine?
The synthesis typically involves cyclocondensation and chlorination steps. A common approach starts with 2-(4-chlorobenzoyl)benzoic acid, which undergoes cyclocondensation with hydrazine hydrate to yield 4-(4-chlorophenyl)phthalazin-1(2H)-one. Subsequent chlorination with phosphorous oxychloride (POCl₃) produces 1-chloro-4-(4-chlorophenyl)phthalazine . Functionalization with alkynyl groups (e.g., prop-2-ynyloxy) can be achieved via nucleophilic substitution under reflux conditions in polar aprotic solvents like DMF, using potassium carbonate as a base . Alternative routes may involve intermediates like 1-chlorophthalazine, as seen in hydralazine synthesis .
Basic: How is the compound characterized structurally, and what analytical challenges exist?
X-ray crystallography (via SHELX programs ) and spectroscopic methods are critical. UV-Vis spectroscopy reveals n→π* transitions, with Stark effect measurements providing precise dipole moment data for electronic state analysis . Nuclear Magnetic Resonance (NMR) confirms substitution patterns, while challenges arise in resolving overlapping signals for aromatic protons. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline derivatives, hydrogen bonding patterns are analyzed using graph set theory to predict aggregation behavior .
Advanced: What functionalization strategies enhance biological activity in phthalazine derivatives?
Functionalization at the 1-chloro and 4-positions is key. For example:
- Urea/thiourea derivatives : React 1-chloro-4-(4-chlorophenyl)phthalazine with phenylurea/thiourea in DMF to introduce hydrogen-bonding motifs, improving target binding .
- Hydrazone and thiosemicarbazide conjugates : Condensation with acid hydrazides (e.g., benzohydrazide) enhances cytotoxicity via apoptosis induction .
- Alkynyloxy groups : Introducing prop-2-ynyloxy improves solubility and enables click chemistry for bioconjugation .
Advanced: How do structural modifications influence pharmacological activity?
- Antimicrobial activity : Annulated derivatives (e.g., 1,3,5-triazino[4,3-a]phthalazine) show enhanced activity due to increased planar rigidity and π-π stacking with microbial DNA .
- VEGFR-2 inhibition : Substitution with 4-chlorophenyl and acetyl groups improves hydrophobic interactions in the kinase domain. Derivatives like 1-(4-acetylphenyl)phthalazine exhibit IC₅₀ values <1 μM in kinase assays .
- Antitumor activity : Electron-withdrawing groups (e.g., chloro) at the 1-position stabilize the phthalazine core, while bulky aryl groups at the 4-position enhance intercalation with DNA .
Advanced: What methodologies are used to study VEGFR-2 inhibition mechanisms?
- In silico docking : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonds between the phthalazine core and kinase active-site residues (e.g., Cys919) .
- Cytotoxicity assays : MTT assays on cancer cell lines (e.g., HepG2) quantify IC₅₀ values, with flow cytometry confirming apoptosis via Annexin V/PI staining .
- Enzymatic assays : Direct measurement of VEGFR-2 inhibition using recombinant kinase domains and ATP-competitive ELISA .
Advanced: How are data contradictions resolved in spectroscopic and crystallographic studies?
- Stark effect analysis : Resolves ambiguities in electronic transitions by correlating spectral shifts with applied electric fields, confirming n→π* assignments .
- SHELX refinement : Iterative refinement of X-ray data using SHELXL corrects for thermal motion artifacts and partial occupancies, ensuring accurate bond-length validation .
- Comparative SAR studies : Cross-referencing synthetic yields, bioactivity data, and computational models identifies outliers caused by steric effects or solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
